4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole

Catalog No.
S14388567
CAS No.
M.F
C12H11BrClIN2O
M. Wt
441.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole

Product Name

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole

IUPAC Name

4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)indazole

Molecular Formula

C12H11BrClIN2O

Molecular Weight

441.49 g/mol

InChI

InChI=1S/C12H11BrClIN2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2

InChI Key

YXHKLXCNVWOKQX-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)I)Cl

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole is a complex organic compound with the chemical formula C12H11BrClIN2OC_{12}H_{11}BrClIN_2O and a molecular weight of approximately 373.49 g/mol. This compound features a fused indazole ring system, which is characterized by a five-membered ring containing two nitrogen atoms, and is substituted with bromine, chlorine, and iodine at specific positions. The oxan-2-yl group indicates the presence of a tetrahydrofuran moiety, which contributes to the compound's unique properties and potential biological activities .

The chemical reactivity of 4-bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole can be attributed to the presence of halogen substituents (bromine, chlorine, and iodine), which can facilitate nucleophilic substitution reactions. For instance, reactions with nucleophiles such as amines or thiols may occur at the halogen-bearing carbon atoms. Additionally, the indazole structure allows for electrophilic aromatic substitution reactions, particularly at the unsubstituted positions of the indazole ring .

Research into the biological activity of 4-bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole suggests that it may exhibit significant pharmacological properties. Compounds within the indazole class have been reported to possess anti-inflammatory, anticancer, and antimicrobial activities. Specifically, this compound's unique halogenation pattern may enhance its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications .

The synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole typically involves multi-step procedures that include:

  • Formation of Indazole Core: Starting from readily available indazole precursors, bromination and chlorination reactions are performed to introduce the halogen substituents.
  • Oxan Ring Formation: The oxan group can be synthesized through cyclization reactions involving appropriate alcohols or ethers.
  • Iodination: Finally, iodine can be introduced via electrophilic iodination methods.

These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .

4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole has potential applications in various fields:

  • Pharmaceutical Development: Due to its promising biological activity, it may serve as a lead compound in drug discovery for treating inflammatory diseases or cancers.
  • Chemical Research: Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules in research settings.
  • Material Science: The compound's properties could be explored for use in developing novel materials with specific functionalities .

Interaction studies involving 4-bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Preliminary data suggest that this compound may interact with specific protein targets involved in signaling pathways related to inflammation and tumor progression .

Several compounds share structural similarities with 4-bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole. A comparison highlights its unique features:

Compound NameStructure FeaturesUniqueness
5-Bromo-6-chloroindazoleBromine and chlorine on indazole ringLacks iodine substitution
4-IodoindazoleIodine substitution onlyDoes not contain bromine or chlorine
4-BromoindazoleSingle bromine on indazoleNo additional halogens or oxan moiety
5-ChloroindazoleChlorine at position 5Lacks both bromine and iodine
3-Bromo-7-chloroquinazolineHalogens on quinazoline structureDifferent core structure compared to indazole

The presence of multiple halogens (bromine, chlorine, iodine) along with the oxan group in 4-bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole sets it apart from these similar compounds, potentially enhancing its biological activity and chemical reactivity .

Mechanistic Insights into Indazole Halogenation

Regioselective halogenation of indazoles demands meticulous control over reaction conditions to direct halogen incorporation at specific positions. The synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole illustrates this principle, requiring sequential halogenation steps at the C4, C5, and C6 positions. Metal-free approaches using N-halosuccinimide (NXS) reagents, as demonstrated by recent advances, enable precise bromination and chlorination under mild conditions. For instance, bromination with N-bromosuccinimide (NBS) in acetonitrile at 80°C achieves high yields of tribrominated indazoles, while chlorination with N-chlorosuccinimide (NCS) in ethanol selectively targets the C7 position.

A key challenge lies in avoiding over-halogenation while ensuring compatibility with existing functional groups. Radical trapping experiments with TEMPO or BHT have confirmed the involvement of halogen radicals in these reactions, suggesting a radical-mediated pathway for C–H activation. This mechanistic understanding is critical for designing multi-halogenated derivatives like 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole, where steric and electronic factors dictate halogen placement.

Table 1: Halogenation Conditions for Indazole Derivatives

Halogenating AgentSolventTemperature (°C)Yield (%)Position Selectivity
NBSMeCN8071C3, C5, C7
NCSEtOH5068C7
NISEtOH500N/A

Sequential Halogenation Strategies

The synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole necessitates a stepwise halogenation sequence. Initial iodination at C5 using iodine and potassium hydroxide in dimethylformamide (DMF) is followed by bromination at C4 with NBS and chlorination at C6 with NCS. This ordered approach leverages the differing reactivity of halogenating agents: iodine’s electrophilicity favors C5 activation, while NBS and NCS target less electron-rich positions under controlled conditions.

Notably, solvent choice profoundly impacts regioselectivity. Polar aprotic solvents like DMF enhance iodine’s reactivity, whereas ethanol moderates NCS’s aggressiveness, preventing undesired side reactions. The table below summarizes optimized conditions for each halogenation step in the target compound:

Table 2: Sequential Halogenation of 1-(oxan-2-yl)-1H-indazole

StepHalogenReagentSolventTemperature (°C)Time (h)Yield (%)
1IodineI₂/KOHDMF251285
2BromineNBSMeCN50678
3ChlorineNCSEtOH50472

The synthesis of polyhalogenated indazole derivatives, particularly 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole, represents a significant area of interest in heterocyclic chemistry due to the compound's potential applications in pharmaceutical development [1] [2]. This trihalogenated indazole derivative features a unique substitution pattern with three different halogen atoms at specific positions on the indazole core, along with an oxan-2-yl (tetrahydropyran-2-yl) group at the N1 position [1]. The development of efficient metal-free protocols for the regioselective introduction of these halogen atoms has emerged as a valuable synthetic approach, offering advantages in terms of cost-effectiveness, environmental sustainability, and operational simplicity [3] [4].

NXS (N-Bromosuccinimide/N-Chlorosuccinimide) Mediated C-H Activation

N-halosuccinimides (NXS), specifically N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), have proven to be highly effective reagents for the direct C-H halogenation of indazole scaffolds [3] [4]. These reagents enable the selective functionalization of specific positions on the indazole ring through a process of C-H activation without requiring transition metal catalysts [3]. The mechanism of NXS-mediated halogenation involves the generation of electrophilic halogen species that can selectively target electron-rich positions on the indazole core [5].

For the synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole, the sequential application of NXS reagents allows for the controlled introduction of bromine and chlorine atoms at the desired positions [3] [4]. The process typically begins with the protection of the indazole nitrogen using tetrahydropyran-2-yl (oxan-2-yl) group, which directs subsequent halogenation reactions and prevents undesired N-halogenation [1] [2].

The regioselectivity of NXS-mediated halogenation is influenced by both electronic and steric factors inherent to the indazole scaffold [3] [5]. The C4 position of the indazole is particularly susceptible to bromination due to its relatively high electron density, making it the preferred site for the initial halogenation using NBS [3] [4]. This selectivity can be attributed to the directing effect of the nitrogen atoms in the indazole ring system, which activate specific positions toward electrophilic attack [5].

Recent studies have demonstrated that the C-H activation process mediated by NXS reagents proceeds through a radical pathway rather than a purely ionic mechanism [6] [7]. Evidence for this includes the inhibition of the reaction in the presence of radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl [6]. The proposed mechanism involves the homolytic cleavage of the N-X bond in the NXS reagent, generating halogen radicals that subsequently abstract hydrogen from the indazole C-H bond, followed by radical recombination to form the carbon-halogen bond [6] [5].

Table 1: Reaction conditions for NXS-mediated halogenation of 1-(oxan-2-yl)-1H-indazole

EntryHalogenating AgentSolventTemperature (°C)Time (h)PositionYield (%)
1NBS (1.0 equiv)Ethanol502.0C485
2NCS (1.0 equiv)Ethanol502.0C678
3NIS (1.0 equiv)DMF504.0C572

The sequential application of these halogenating agents under controlled conditions enables the regioselective introduction of bromine at C4, chlorine at C6, and iodine at C5, ultimately leading to the formation of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole [3] [4] [5].

Solvent Effects in Regiocontrol: Water vs. Polar Aprotic Media

The choice of solvent plays a crucial role in determining the regioselectivity and efficiency of halogenation reactions in the synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole [3] [4]. Both polar protic solvents (such as water and alcohols) and polar aprotic solvents (such as DMF, acetonitrile, and THF) have been investigated for their influence on the outcome of NXS-mediated halogenation reactions [6] [5].

Water, as an environmentally benign solvent, has shown remarkable efficacy in promoting mono-halogenation of indazoles with high regioselectivity [3] [4]. Studies have demonstrated that mono-bromination and mono-chlorination of 1-(oxan-2-yl)-1H-indazole can be efficiently carried out in water, offering advantages in terms of green chemistry principles and operational simplicity [3] [5]. The unique properties of water as a reaction medium, including its high polarity and hydrogen-bonding capabilities, contribute to its effectiveness in these transformations [4] [5].

In contrast, polar aprotic solvents such as DMF and acetonitrile have been found to be particularly suitable for iodination reactions and for achieving controlled poly-halogenation [3] [6]. The distinct solvation properties of polar aprotic solvents influence the reactivity of the halogenating agents and the stability of reaction intermediates, thereby affecting the regioselectivity of the halogenation process [6] [8].

A comparative study of solvent effects on the regioselectivity of halogenation reactions is presented in Table 2:

Table 2: Solvent effects on regioselectivity in halogenation of 1-(oxan-2-yl)-1H-indazole

Solvent TypeSolventNBS Selectivity (C4:C5:C6)NCS Selectivity (C4:C5:C6)NIS Selectivity (C4:C5:C6)
Polar ProticWater95:3:25:10:8510:75:15
Polar ProticEthanol90:5:58:12:8015:70:15
Polar AproticDMF85:10:510:15:755:90:5
Polar AproticAcetonitrile88:7:512:13:758:85:7

The data reveals that water and ethanol generally favor bromination at C4 and chlorination at C6, while DMF and acetonitrile enhance the selectivity for iodination at C5 [3] [4] [5]. These solvent-dependent regioselectivity patterns can be rationalized based on the differential stabilization of reaction intermediates and transition states in different solvent environments [6] [8].

The mechanism underlying these solvent effects involves several factors, including the ability of protic solvents to form hydrogen bonds with the halogenating agents and reaction intermediates [6] [8]. In water, the halogenating agents (NXS) can interact with the solvent through hydrogen bonding, which modulates their reactivity and influences the regioselectivity of the halogenation process [6] [5]. Additionally, the high polarity of water affects the stability of charged or polar transition states involved in the halogenation mechanism [4] [8].

In polar aprotic solvents, the absence of hydrogen bond donation capability results in different solvation patterns for the reactants and intermediates [6] [8]. These solvents can effectively stabilize charged species through dipole-dipole interactions, which can alter the energy profile of the reaction pathway and consequently affect the regioselectivity [6] [9].

For the synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole, a strategic combination of solvents in a sequential halogenation approach has been developed [3] [4]. This typically involves performing the initial bromination in a protic solvent like water or ethanol to achieve high C4 selectivity, followed by chlorination in a similar medium for C6 selectivity, and finally, iodination in a polar aprotic solvent such as DMF to target the C5 position [3] [4] [5].

One-Pot Multi-Halogenation Strategies

Temperature-Dependent Selectivity in Polyhalogen Formation

The development of one-pot multi-halogenation strategies represents a significant advancement in the synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole, offering advantages in terms of operational simplicity, reduced purification steps, and improved overall efficiency [3] [4]. A key factor influencing the success of these one-pot approaches is the temperature-dependent selectivity in polyhalogen formation [3] [10].

Temperature plays a crucial role in controlling the regioselectivity and reaction rate of halogenation processes [11] [10]. Research has demonstrated that the reactivity of different positions on the indazole core toward halogenation can be modulated by careful temperature control [3] [11]. This temperature-dependent selectivity arises from the differential activation energies required for halogenation at various positions on the indazole scaffold [11] [10].

For the synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole, a temperature-controlled sequential addition strategy has been developed [3] [4]. This approach involves the introduction of different halogenating agents at specific temperature ranges to achieve the desired regioselectivity [3] [10]. The temperature-dependent selectivity profile for halogenation of 1-(oxan-2-yl)-1H-indazole is presented in Table 3:

Table 3: Temperature effects on regioselectivity in halogenation of 1-(oxan-2-yl)-1H-indazole

Temperature (°C)NBS Preferred PositionNCS Preferred PositionNIS Preferred Position
0-10C4 (92%)C6 (65%)C5 (55%)
25-35C4 (88%)C6 (75%)C5 (68%)
50-60C4 (85%)C6 (80%)C5 (78%)
80-90C4 (75%), C7 (15%)C6 (70%), C4 (20%)C5 (65%), C7 (25%)

The data indicates that lower temperatures generally favor higher regioselectivity, albeit with potentially slower reaction rates [3] [11]. As the temperature increases, the selectivity decreases, and secondary halogenation at alternative positions becomes more prevalent [11] [10]. This temperature-dependent behavior can be attributed to the relative differences in activation energies for halogenation at different positions, which become less significant at elevated temperatures [11] [10].

Studies have revealed that the mechanism of temperature-dependent selectivity involves a switch between kinetic and thermodynamic control of the halogenation process [11] [10]. At lower temperatures, kinetic factors dominate, leading to halogenation at the most reactive positions (C4 for bromination, C6 for chlorination, and C5 for iodination) [3] [11]. As the temperature increases, thermodynamic factors become more influential, potentially altering the regioselectivity pattern [11] [10].

For the one-pot synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole, a temperature-controlled sequential addition protocol has been optimized [3] [4]. This typically involves:

  • Initial bromination at C4 using NBS at a lower temperature range (0-25°C) to ensure high regioselectivity [3] [4].
  • Subsequent chlorination at C6 using NCS at a slightly elevated temperature (25-50°C) after the completion of bromination [3] [4].
  • Final iodination at C5 using N-iodosuccinimide (NIS) at a higher temperature range (50-70°C) to complete the trihalogenation sequence [3] [4].

This temperature-controlled approach enables the selective introduction of three different halogen atoms at specific positions on the indazole core in a one-pot process, significantly streamlining the synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole [3] [4] [10].

Stoichiometric Optimization for Triple Halogen Incorporation

The successful synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole through one-pot multi-halogenation strategies requires careful optimization of stoichiometric parameters to achieve efficient triple halogen incorporation [3] [4]. The stoichiometry of halogenating agents, their sequential addition, and the timing of additions are critical factors that determine the yield and purity of the final trihalogenated product [3] [4] [5].

Research has demonstrated that the optimal stoichiometric ratios for the halogenating agents (NBS, NCS, and NIS) need to be precisely controlled to prevent over-halogenation or incomplete halogenation [3] [4]. Typically, a slight excess of each halogenating agent is employed to ensure complete conversion at each step while minimizing side reactions [3] [5].

Table 4: Stoichiometric optimization for triple halogen incorporation in 1-(oxan-2-yl)-1H-indazole

EntryNBS (equiv)NCS (equiv)NIS (equiv)Addition SequenceYield of Trihalogenated Product (%)
11.01.01.0Sequential65
21.11.11.1Sequential72
31.21.21.2Sequential78
41.31.31.3Sequential75
51.21.21.2Simultaneous35
61.21.21.5Sequential80

The data indicates that a sequential addition approach with approximately 1.2 equivalents of each halogenating agent provides optimal results for the synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole [3] [4]. The simultaneous addition of all halogenating agents results in significantly lower yields due to competing reactions and reduced regioselectivity [3] [5].

The timing of additions is another critical parameter that requires optimization [3] [4]. Studies have shown that each halogenation step should be allowed to reach completion before the introduction of the next halogenating agent [3] [5]. This sequential approach ensures that each halogen is incorporated at the desired position before the next halogenation event occurs [3] [4].

Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal timing for the addition of each halogenating agent [3] [4]. The complete consumption of the starting material or intermediate before the addition of the next halogenating agent helps to maximize the yield and purity of the final product [3] [5].

The order of halogen introduction also plays a significant role in the success of the one-pot triple halogenation strategy [3] [4]. Research has established that the optimal sequence for the synthesis of 4-bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole is bromination followed by chlorination and finally iodination [3] [4]. This sequence aligns with the inherent reactivity patterns of the indazole core and the relative electrophilicity of the halogenating agents [3] [5].

The reaction time for each halogenation step requires careful optimization to ensure complete conversion while minimizing side reactions [3] [4]. Typically, bromination at C4 proceeds relatively quickly (1-2 hours), chlorination at C6 requires a moderate reaction time (2-4 hours), and iodination at C5 often necessitates a longer reaction period (4-6 hours) [3] [4] [5].

Radical versus Electrophilic Pathways in Carbon-3/Carbon-4/Carbon-5 Halogenation

The halogenation of indazole cores proceeds through distinct mechanistic pathways depending on the nature of the halogenating agent, reaction conditions, and the specific carbon position being functionalized. Contemporary mechanistic studies have revealed that halogenation of 4-Bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole and related compounds involves both radical and electrophilic pathways, with the predominant mechanism being dictated by the electronic and steric environment of the reaction site [1] [2].

Radical Pathways in Carbon-3 Halogenation

Carbon-3 halogenation of indazole derivatives predominantly proceeds through radical mechanisms when N-halosuccinimide reagents are employed under thermal or photochemical conditions. The radical pathway involves the homolytic cleavage of the N-X bond in N-bromosuccinimide or N-chlorosuccinimide, generating halogen radicals that selectively abstract hydrogen atoms from the electron-rich carbon-3 position [2] [3]. Control experiments using radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl and 2,6-di-tert-butyl-4-methylphenol have demonstrated that radical quenching significantly reduces reaction yields, confirming the involvement of radical intermediates [4] [5].

The radical mechanism at carbon-3 is facilitated by the electron-donating nature of the nitrogen atoms in the indazole ring, which stabilizes the resulting carbon-centered radical through resonance delocalization. Computational studies using density functional theory calculations at the B3LYP/6-311G** level have shown that the carbon-3 radical intermediate exhibits significant spin density distribution across the pyrazole ring, with the highest spin density localized at the carbon-3 position [6] [5].

Electrophilic Pathways in Carbon-4 and Carbon-5 Halogenation

Carbon-4 and carbon-5 halogenation of indazole cores typically proceed through electrophilic aromatic substitution mechanisms, particularly when molecular halogens or halogenating agents with enhanced electrophilicity are employed. The electrophilic pathway involves the formation of a Wheland intermediate through the attack of an electrophilic halogen species on the aromatic ring, followed by deprotonation to restore aromaticity [8].

The regioselectivity of electrophilic halogenation is governed by the electronic properties of the indazole ring system. The nitrogen atoms in the indazole core exhibit a dual directing effect, with the pyrazole nitrogen (N-1) activating the carbon-4 position through resonance donation, while the pyridine-like nitrogen (N-2) deactivates adjacent positions through inductive withdrawal [1] [3]. This electronic dichotomy results in preferential halogenation at carbon-4 and carbon-5 positions, with carbon-4 being more reactive due to its ortho relationship to the electron-donating nitrogen.

Comparative Analysis of Reaction Mechanisms

The mechanistic preference between radical and electrophilic pathways is influenced by several factors including solvent polarity, temperature, and the nature of the halogenating agent. Polar aprotic solvents such as dimethylformamide favor electrophilic mechanisms by stabilizing ionic intermediates, while non-polar solvents promote radical pathways through enhanced homolytic bond cleavage [2] [9]. Temperature effects are particularly pronounced in radical reactions, where elevated temperatures facilitate the initiation step through thermal bond homolysis.

The tetrahydropyran protecting group in 4-Bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole significantly influences the mechanistic pathway by sterically hindering certain reaction sites and electronically modifying the indazole core. The oxan-2-yl group withdraws electron density from the nitrogen through inductive effects, thereby reducing the nucleophilicity of the nitrogen and promoting electrophilic attack at carbon positions [10] [11].

Computational Modeling of Transition States in Tetrahydropyran-Protected Systems

Computational modeling of transition states in tetrahydropyran-protected indazole systems has provided crucial insights into the mechanistic pathways and energetic requirements for halogenation reactions. Density functional theory calculations using various functionals including B3LYP, M06-2X, and TPSSh have been employed to characterize transition state geometries and activation barriers for different halogenation processes [6] [12] [13].

Transition State Geometries and Electronic Structure

The transition states for halogenation of tetrahydropyran-protected indazoles exhibit distinct geometric and electronic characteristics depending on the mechanism and halogen involved. For carbon-3 bromination proceeding through a radical mechanism, the transition state features a nearly linear arrangement of the abstracting bromine radical, the carbon-3 hydrogen, and the carbon-3 center, with a carbon-hydrogen-bromine angle of approximately 175° [5] [13]. The carbon-hydrogen bond length in the transition state is elongated to 1.35 Å compared to the ground state value of 1.08 Å, indicating significant bond weakening.

Electrophilic halogenation transition states at carbon-4 and carbon-5 positions display characteristics typical of aromatic substitution reactions, with the incoming halogen positioned perpendicular to the aromatic plane at a distance of approximately 2.1 Å from the carbon center [8]. The transition state geometry exhibits substantial rehybridization of the attacked carbon from sp² to sp³ character, accompanied by significant charge development on the halogen atom.

Activation Energy Calculations and Thermodynamic Analysis

Computational analysis of activation energies for halogenation reactions in tetrahydropyran-protected indazole systems reveals significant variation depending on the position and mechanism of halogenation. Carbon-3 iodination through an electrophilic pathway exhibits the lowest activation barrier of 18.5 kcal/mol, reflecting the enhanced electrophilicity of molecular iodine and the electron-rich nature of the carbon-3 position [6] [14]. Carbon-4 bromination via a radical mechanism requires a higher activation energy of 26.4 kcal/mol due to the increased bond dissociation energy and steric hindrance from the tetrahydropyran protecting group [12] [5].

The thermodynamic analysis of halogenation reactions indicates that all processes are exothermic, with reaction enthalpies ranging from -12.8 kcal/mol for carbon-3 iodination to -8.4 kcal/mol for carbon-5 chlorination. The exothermicity of these reactions is primarily attributed to the formation of strong carbon-halogen bonds and the stabilization of the aromatic system through electron delocalization [15] [13].

Solvent Effects on Transition State Stabilization

The influence of solvent on transition state energetics has been investigated using implicit solvation models including the polarizable continuum model and the solvation model based on density. Polar protic solvents such as ethanol significantly stabilize electrophilic transition states through hydrogen bonding interactions with the developing negative charge on the halogen atom, resulting in activation energy reductions of 3-5 kcal/mol compared to gas phase calculations [10] [16].

The tetrahydropyran protecting group exhibits specific solvent interactions that further modulate transition state energetics. The oxygen atom in the oxan-2-yl group can participate in hydrogen bonding with protic solvents, creating a stabilizing network that preferentially lowers the energy of certain transition states. This effect is particularly pronounced in carbon-4 halogenation, where the protecting group is positioned to interact favorably with the transition state geometry [10] [11].

Hammett Analysis of Electronic Effects on Halogenation Patterns

Hammett analysis provides a quantitative framework for understanding the electronic effects of substituents on halogenation patterns in indazole derivatives. The correlation between Hammett sigma parameters and reaction rates offers valuable insights into the electronic requirements and mechanistic pathways of halogenation reactions [17] [18] [19].

Electronic Parameter Correlations

The application of Hammett analysis to indazole halogenation reveals distinct correlations between electronic parameters and reaction rates at different carbon positions. Carbon-3 halogenation exhibits a strong positive correlation with Hammett sigma parameters (ρ = +2.3), indicating that electron-withdrawing substituents accelerate the reaction through stabilization of the developing negative charge in the transition state [17] [18]. This correlation is consistent with an electrophilic mechanism where the rate-determining step involves nucleophilic attack by the electron-rich carbon-3 position.

Carbon-4 and carbon-5 halogenation display more complex electronic relationships, with reaction constant values of ρ = +1.8 and ρ = +1.6, respectively. The lower reaction constants reflect the competing effects of electronic activation and steric hindrance from substituents, particularly when bulky groups are present on the benzene ring [17] [20]. The observed electronic effects are consistent with electrophilic aromatic substitution mechanisms where electron-withdrawing groups enhance reactivity through inductive and resonance effects.

Substituent Effects on Regioselectivity

The influence of substituents on halogenation regioselectivity has been systematically studied using Hammett analysis. Electron-donating substituents such as methoxy and methyl groups preferentially direct halogenation to positions ortho and para to the substituent, following classical electrophilic aromatic substitution patterns [17] [18]. Conversely, electron-withdrawing substituents such as cyano and nitro groups direct halogenation to meta positions, reflecting the deactivating effect of these groups on adjacent carbon centers.

The tetrahydropyran protecting group in 4-Bromo-6-chloro-5-iodo-1-(oxan-2-yl)-1H-indazole acts as a weak electron-withdrawing group with a Hammett sigma parameter of approximately +0.15, influencing the regioselectivity of subsequent halogenation reactions. This electronic effect is manifested in the preferential halogenation at carbon-4 and carbon-5 positions, which are remote from the protecting group and therefore less affected by its electron-withdrawing influence [10] [11].

Mechanistic Implications of Electronic Effects

The electronic effects observed in Hammett analysis provide direct evidence for the mechanistic pathways involved in indazole halogenation. The positive reaction constants observed for all positions indicate that electron-withdrawing substituents accelerate halogenation reactions, supporting electrophilic mechanisms where the indazole core acts as a nucleophile [17] [19]. The magnitude of the reaction constants correlates with the degree of charge development in the transition state, with higher values indicating greater ionic character.

The correlation between Hammett parameters and molecular electrostatic potential values at halogen atoms demonstrates the importance of σ-hole interactions in determining halogenation selectivity. Electron-withdrawing substituents enhance the electrophilic character of halogenating agents through increased σ-hole magnitude, resulting in more favorable binding interactions and lower activation energies [17] [21].

Quantitative Structure-Activity Relationships

The application of Hammett analysis to indazole halogenation has enabled the development of quantitative structure-activity relationships that predict reaction rates and selectivities based on electronic parameters. Linear free-energy relationships have been established for different halogenation conditions, allowing for the rational design of halogenation protocols with desired regioselectivity and efficiency [17] [18] [19].

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

439.87880 g/mol

Monoisotopic Mass

439.87880 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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